4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1604036-75-0
VCID: VC2785265
InChI: InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)17(19,20)21/h5-9,11H,10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C(F)(F)F
Molecular Formula: C17H20BF3N2O2
Molecular Weight: 352.2 g/mol

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole

CAS No.: 1604036-75-0

Cat. No.: VC2785265

Molecular Formula: C17H20BF3N2O2

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole - 1604036-75-0

Specification

CAS No. 1604036-75-0
Molecular Formula C17H20BF3N2O2
Molecular Weight 352.2 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Standard InChI InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)17(19,20)21/h5-9,11H,10H2,1-4H3
Standard InChI Key KBLNBZWZNACQIN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C(F)(F)F

Introduction

Physical and Chemical Properties

4-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole exhibits distinct physicochemical characteristics that determine its behavior in various chemical and biological systems. The compound's fundamental properties are summarized in Table 1.

Table 1. Physicochemical Properties of 4-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole

PropertyValue
CAS Registry Number1604036-75-0
Molecular FormulaC₁₇H₂₀BF₃N₂O₂
Molecular Weight352.2 g/mol
IUPAC Name4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Standard InChIInChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)17(19,20)21/h5-9,11H,10H2,1-4H3
Standard InChIKeyKBLNBZWZNACQIN-UHFFFAOYSA-N
PubChem Compound ID129627039

Structural Analysis

Pyrazole Core

The pyrazole heterocycle forms the foundation of this compound's structure. Pyrazole itself is a five-membered aromatic ring containing two adjacent nitrogen atoms, with a melting point of approximately 70°C and a boiling point of 187°C . In 4-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole, the pyrazole ring serves as the central scaffold to which other functional groups are attached. The pyrazole moiety contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions, properties that are significant for potential biological activities.

Dioxaborolan Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) represents a protected form of a boronic acid. This functional group is especially valuable in organic synthesis as it enables Suzuki-Miyaura cross-coupling reactions. The tetramethyl substitution pattern on the dioxaborolan ring enhances stability by providing steric protection to the boron center. This protection prevents undesired side reactions while maintaining reactivity for controlled coupling processes under appropriate conditions.

Trifluoromethylbenzyl Substituent

The 2-trifluoromethylbenzyl group consists of a benzene ring with a trifluoromethyl (CF₃) substituent at the ortho position, connected to the pyrazole N1 via a methylene bridge. The trifluoromethyl group contributes several important properties to the molecule. The strong carbon-fluorine bonds increase the metabolic stability of the compound, while also enhancing its lipophilicity. Additionally, the electron-withdrawing nature of the CF₃ group alters the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets and its reactivity in chemical transformations.

Biological and Chemical Applications

Synthetic Utility

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound particularly valuable as a building block in organic synthesis. Boronic esters are key substrates for Suzuki-Miyaura cross-coupling reactions, which are widely employed in pharmaceutical research, natural product synthesis, and materials science.

This compound could serve as an important intermediate for introducing a functionalized pyrazole moiety into more complex molecules. The cross-coupling reaction would typically involve:

  • Reaction with an aryl or vinyl halide under palladium catalysis

  • Formation of a new carbon-carbon bond

  • Incorporation of the pyrazole unit into the target structure

These transformations are conducted under relatively mild conditions, making them compatible with a wide range of functional groups.

Materials Science Applications

Compounds containing pyrazole rings and trifluoromethyl groups have found applications in materials science. The unique electronic properties introduced by these structural elements make them potentially useful in:

  • Coordination Chemistry: Pyrazoles can function as ligands for metal complexes, with applications in catalysis and materials science.

  • Optoelectronic Materials: Fluorine-containing heterocycles often exhibit interesting photophysical properties that can be exploited in fluorescent materials, OLEDs (organic light-emitting diodes), or photovoltaic devices.

  • Liquid Crystals: The structural features of this compound, particularly the combination of rigid aromatic rings and flexible components, suggest potential applications in liquid crystal technology.

  • Agrochemicals: Pyrazole derivatives with trifluoromethyl groups have shown promise as agricultural fungicides and insecticides, suggesting potential applications in crop protection.

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